methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
CAS No.: 864750-86-7
Cat. No.: VC4611849
Molecular Formula: C20H18O7
Molecular Weight: 370.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864750-86-7 |
|---|---|
| Molecular Formula | C20H18O7 |
| Molecular Weight | 370.357 |
| IUPAC Name | methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C20H18O7/c1-23-13-6-7-15(18(9-13)24-2)16-8-12-4-5-14(26-11-19(21)25-3)10-17(12)27-20(16)22/h4-10H,11H2,1-3H3 |
| Standard InChI Key | AFIYWUNRRHQVNF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O)OC |
Introduction
Methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the chromen-2-one family, which is characterized by a benzopyranone core structure. This compound is not directly mentioned in the available search results, but its structure and potential synthesis can be inferred from related compounds.
Synthesis Methods
The synthesis of related compounds typically involves a multi-step process:
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Condensation Reaction: A chromone derivative is condensed with a suitable aromatic aldehyde under acidic conditions.
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Esterification: The resulting product is then esterified with methyl bromoacetate in the presence of a base like potassium carbonate.
Synthetic Route Example:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Condensation | Acidic conditions, e.g., using HCl or H2SO4 as catalysts. |
| 2 | Esterification | Base like K2CO3, solvent such as dichloromethane. |
Biological Activities
While specific data on methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is not available, related chromenone derivatives have shown:
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Antimicrobial Properties: Inhibition of microbial growth against various bacterial strains.
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Anticancer Activity: Potential to inhibit cancer cell proliferation by modulating specific molecular targets.
Research Findings and Future Directions
Research on chromenone derivatives highlights their potential in drug development due to their diverse biological activities. Further studies are needed to explore the specific properties and applications of methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate.
Potential Applications:
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Pharmaceuticals: As potential lead compounds for drug development.
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Biotechnology: In the development of new therapeutic agents.
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